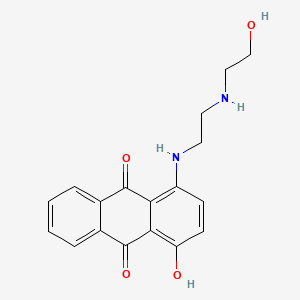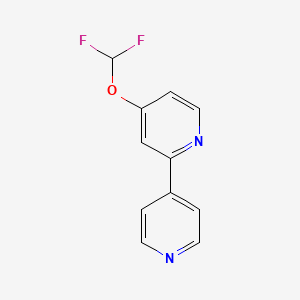![molecular formula C10H8ClN3 B13146284 6'-Chloro-[3,4'-bipyridin]-2'-amine](/img/structure/B13146284.png)
6'-Chloro-[3,4'-bipyridin]-2'-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Chloro-[3,4’-bipyridin]-2’-amine is a chemical compound belonging to the bipyridine family. This compound is characterized by the presence of a chlorine atom at the 6’ position and an amine group at the 2’ position on the bipyridine structure. Bipyridines are known for their versatility in coordination chemistry and their applications in various fields, including catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chloro-[3,4’-bipyridin]-2’-amine typically involves the chlorination of [3,4’-bipyridin]-2’-amine. One common method is the direct chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of 6’-Chloro-[3,4’-bipyridin]-2’-amine may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high purity and yield of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6’-Chloro-[3,4’-bipyridin]-2’-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of secondary or tertiary amines.
Coupling Reactions: The bipyridine structure allows for coupling reactions with other aromatic compounds, forming extended conjugated systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate and phosphine ligands.
Major Products
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Coupling: Formation of extended conjugated bipyridine systems.
Scientific Research Applications
6’-Chloro-[3,4’-bipyridin]-2’-amine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 6’-Chloro-[3,4’-bipyridin]-2’-amine involves its interaction with specific molecular targets. The chlorine atom and amine group play crucial roles in binding to metal ions, forming stable complexes. These complexes can participate in catalytic cycles, facilitating various chemical transformations. Additionally, the bipyridine structure allows for π-π interactions with aromatic systems, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Lacks the chlorine and amine substituents, making it less versatile in certain applications.
4,4’-Bipyridine: Similar structure but different substitution pattern, leading to distinct chemical properties.
6,6’-Dichloro-[3,3’-bipyridin]-2’-amine: Contains two chlorine atoms, which can alter its reactivity and binding properties.
Uniqueness
6’-Chloro-[3,4’-bipyridin]-2’-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and amine groups allows for versatile reactivity and the formation of stable complexes with metal ions. This makes it a valuable compound in various fields, including catalysis, materials science, and medicinal chemistry.
Properties
Molecular Formula |
C10H8ClN3 |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
6-chloro-4-pyridin-3-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8ClN3/c11-9-4-8(5-10(12)14-9)7-2-1-3-13-6-7/h1-6H,(H2,12,14) |
InChI Key |
PQKLKRLKDQULJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NC(=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


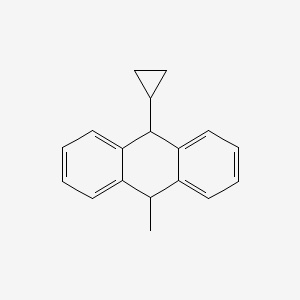

![4-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B13146225.png)
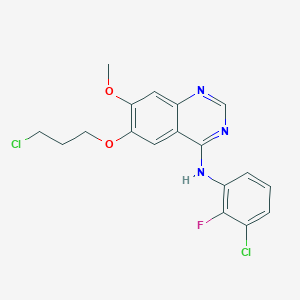
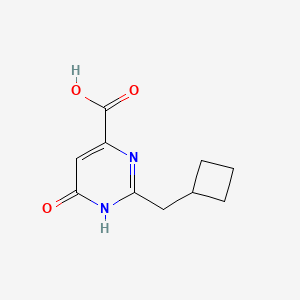
![3-[(2-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13146236.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide](/img/structure/B13146244.png)
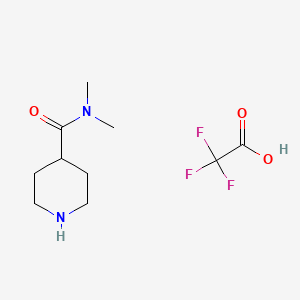

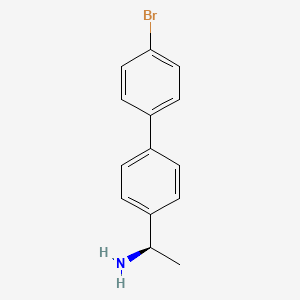
![7-Benzyl-4-(2-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146268.png)
![tert-butyl N-[4-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-[[4-(4-methylpiperazine-1-carbonyl)phenyl]carbamoyl]pyridazin-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13146269.png)
